molecular formula C16H21N7NaO7S3 B131444 Cefminox sodium CAS No. 75498-96-3

Cefminox sodium

Cat. No.: B131444
CAS No.: 75498-96-3
M. Wt: 542.6 g/mol
InChI Key: PCFNCVRMULUNFA-YNJMIPHHSA-N
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Description

Cefminox sodium is a broad-spectrum, bactericidal cephalosporin antibiotic. It is particularly effective against Gram-negative and anaerobic bacteria. This compound is widely used in clinical settings to treat various infections, including respiratory, urinary, abdominal, and pelvic infections, as well as septicaemia .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cefminox sodium involves several steps. One method includes dissolving 7 beta-bromoacetamide-7 alpha-methoxy-3-(1-methyl-1H-5-tetrazyl)sulfur methyl-3-cephem-4-carboxylic acid and D-cysteine hydrochloride in water. The pH is adjusted to 6.0-7.0 using sodium bicarbonate, followed by a condensation reaction. The reaction products are then post-treated to obtain this compound .

Industrial Production Methods: In industrial settings, this compound can be prepared through a low-temperature reaction. A nonpolar macroporous resin X5 chromatography column is used for purification, and ethanol-aqueous solution or anhydrous alcohol recrystallization is employed to obtain the target products. This method ensures high yield and purity, with uniform crystal forms and good fluidity .

Chemical Reactions Analysis

Types of Reactions: Cefminox sodium undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents used in these reactions include α-ketoglutarate, L-ascorbic acid, FeSO4, and S-adenosyl-L-methionine. These reactions are typically carried out under controlled conditions to ensure the desired outcomes .

Major Products: The major products formed from these reactions include various degradation products and impurities, which are characterized and controlled to maintain the clinical efficacy of this compound .

Mechanism of Action

Properties

CAS No.

75498-96-3

Molecular Formula

C16H21N7NaO7S3

Molecular Weight

542.6 g/mol

IUPAC Name

sodium;(6R,7S)-7-[[2-[(2S)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C16H21N7O7S3.Na/c1-22-15(19-20-21-22)33-4-7-3-32-14-16(30-2,13(29)23(14)10(7)12(27)28)18-9(24)6-31-5-8(17)11(25)26;/h8,14H,3-6,17H2,1-2H3,(H,18,24)(H,25,26)(H,27,28);/t8-,14-,16+;/m1./s1

InChI Key

PCFNCVRMULUNFA-YNJMIPHHSA-N

SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)[O-].[Na+]

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC[C@H](C(=O)O)N)OC)SC2)C(=O)O.[Na]

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC(C(=O)O)N)OC)SC2)C(=O)O.[Na]

Pictograms

Irritant; Health Hazard

Synonyms

(6R,7S)-7-[[2-[[(2S)-2-Amino-2-carboxyethyl]thio]acetyl]amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt Heptahydrate;  Cefminox Sodium Salt Heptahydrate;  Meicelin Hep

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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